

A Comparative Benchmark of Novel Iridium Catalysts Against Industry Standards

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Compound of Interest

Compound Name: Iridium

Cat. No.: B1218956

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This guide provides an objective comparison of new **iridium** catalysts against established industry standards in three critical areas of chemical synthesis: Asymmetric Hydrogenation, Water Oxidation, and C-H Activation. The data presented is intended to inform researchers, scientists, and drug development professionals on the performance and experimental parameters of these catalysts to accelerate innovation in their respective fields.

Asymmetric Hydrogenation: Pushing the Boundaries of Enantioselectivity

Asymmetric hydrogenation is a fundamental transformation in the synthesis of chiral molecules, particularly in the pharmaceutical industry. For decades, catalysts based on rhodium and ruthenium, such as those utilizing BINAP and DuPhos ligands, have been the industry benchmark. However, a new generation of **iridium** catalysts is emerging, offering high efficiency and enantioselectivity for a broader range of substrates.

Performance Comparison of Iridium Catalysts in Asymmetric Hydrogenation

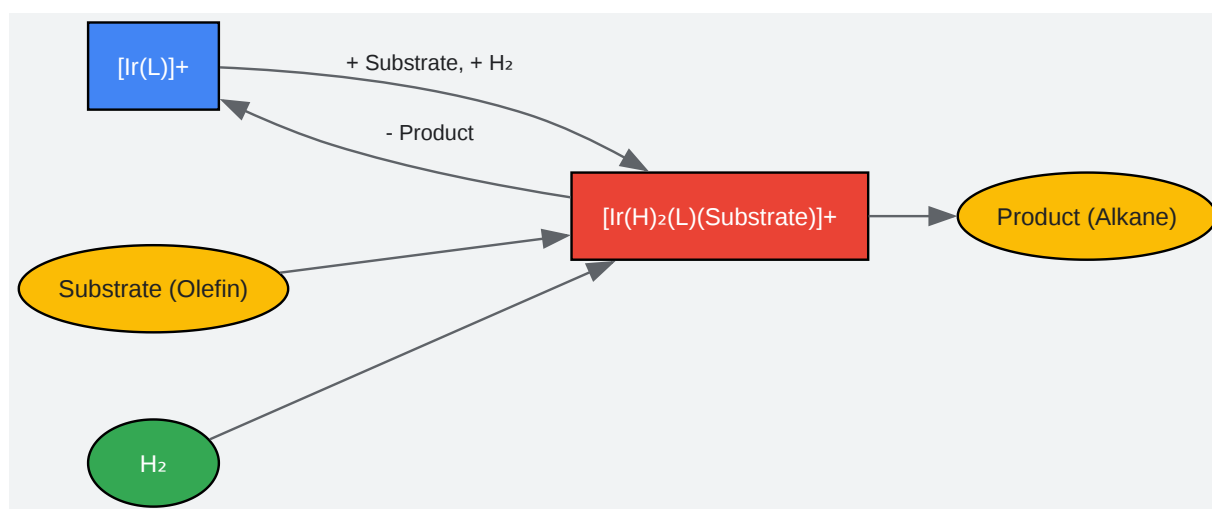
Catalyst System	Substrate	Product	Yield (%)	e.e. (%)	TON	TOF (h ⁻¹)	Conditions
New Catalyst: Ir-(S)-1a (Spiro Iridium Catalyst)	γ- and δ-ketoacids	Optically active γ- and δ-hydroxy acids/lactones	High	>99	100,000	-	Not specified
New Catalyst: Ir-MaxPHOX	2-aryl allyl phthalimides	Enantioenriched β-aryl-β-methyl amines	-	-	-	-	Mild conditions
New Catalyst: Ir-SpiroPNP(H ₃)	Dialkyl imines	Chiral amines	High	up to 98	-	-	Mg(OTf) ₂ , nPrOH
Industry Standard: Ir-(R)-ThrePHOX	(E)-1,2-diphenylpropene	(S)-1,2-diphenylpropane	-	94	100	~10	CH ₂ Cl ₂ , RT, 1 atm H ₂
Industry Standard: Crabtree's Catalyst ([Ir(cod)(PCy ₃)(py)]PF ₆)	Terpen-4-ol	Dihydrocarveol isomers	-	- (Diastereoselective)	-	High	CH ₂ Cl ₂ , RT, 1 atm H ₂

Experimental Protocols: Asymmetric Hydrogenation

General Procedure for **Iridium**-Catalyzed Asymmetric Hydrogenation of Exocyclic α,β -Unsaturated Lactams:[1]

- **Catalyst Preparation:** In a glovebox, the **iridium** catalyst (1 mol%) is dissolved in dichloromethane (2 mL) in a Schlenk tube equipped with a magnetic stir bar.
- **Substrate Addition:** The exocyclic α,β -unsaturated lactam (0.2 mmol) is added to the catalyst solution.
- **Hydrogenation:** The Schlenk tube is sealed, removed from the glovebox, and connected to a hydrogen gas line. The reaction is stirred under a hydrogen atmosphere (1-50 atm) at room temperature until completion.
- **Work-up and Purification:** Upon completion, the hydrogen pressure is carefully released. The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel.
- **Enantiomeric Excess Determination:** The enantiomeric excess (e.e.) of the product is determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Asymmetric Hydrogenation Catalytic Cycle



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Caption: Generalized catalytic cycle for **iridium**-catalyzed asymmetric hydrogenation.

Water Oxidation: Towards a Sustainable Energy Future

The oxidation of water is a critical step in the production of hydrogen fuel from renewable sources. **Iridium** oxides (IrO_2) are the state-of-the-art catalysts for the oxygen evolution reaction (OER) in acidic media due to their high activity and stability.[2][3] However, the scarcity and high cost of **iridium** necessitate the development of more efficient catalysts.

Performance Comparison of Iridium Catalysts for Water Oxidation

Catalyst	Oxidant	TOF (min^{-1})	Conditions
New Catalyst:-- INVALID-LINK--2	NaIO_4	~3 times higher than [CpIr(ppy)Cl]	Not specified
New Catalyst: Ir@NdppzSBA (Heterogeneous)	Ce(IV)	High stability (3 cycles), TON: 1468	0.10 M HNO_3 , RT
Benchmark: [Ir(OH) $_6$] $^{2-}$	NaIO_4	554	0.2 M Phosphate buffer
Benchmark: [Cp*Ir(H $_2$ O) $_3$] NO_3	NaIO_4	High activity	0.2 M Phosphate buffer
Benchmark: IrCl $_3$ ·n H $_2$ O	NaIO_4	Lower activity	0.2 M Phosphate buffer

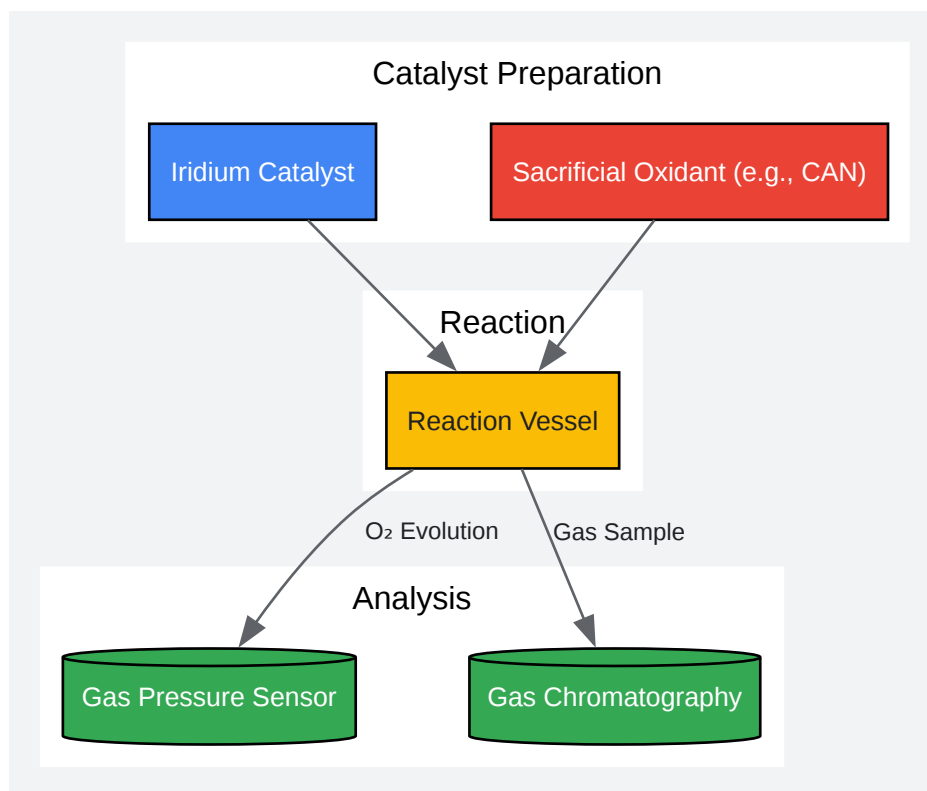
Experimental Protocols: Water Oxidation

Procedure for Ce(IV)-Driven Water Oxidation:[4]

- **Reaction Setup:** In a typical experiment, 1 mg of the **iridium** catalyst and a solution of ceric ammonium nitrate (CAN) as the sacrificial oxidant are placed in a reaction vessel connected to a gas pressure sensor.
- **Initiation:** The reaction is initiated by adding an aqueous acid solution (e.g., 0.10 M nitric acid) to the vessel at room temperature.

- **Monitoring:** The evolution of O₂ is monitored by the gas pressure sensor over time.
- **Product Analysis:** The gas phase in the headspace of the reaction flask is analyzed by gas chromatography to confirm that oxygen is the only gaseous product.

Water Oxidation Experimental Workflow



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Caption: Experimental workflow for testing **iridium**-catalyzed water oxidation.

C-H Activation: A New Frontier in Organic Synthesis

Direct C-H bond activation is a powerful strategy for streamlining the synthesis of complex organic molecules by avoiding pre-functionalization steps. **Iridium** catalysts have shown significant promise in this area, particularly for hydroarylation and amination reactions.

Performance Comparison of Iridium Catalysts for C-H Activation

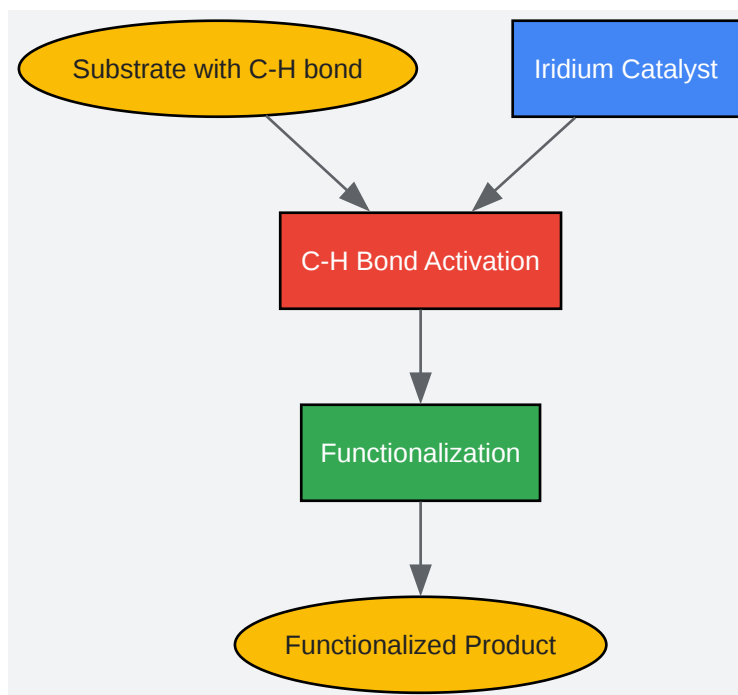
Catalyst	Reaction Type	Substrate	Product	Yield (%)	Notes
New Catalyst: [Cp*Ir(H ₂ O) ₃] SO ₄	C-H Amination	Various directing groups	ortho- aminated products	-	High functional group tolerance, ligand-free
New Catalyst: Ir(PiPr ₃) ₂ H ₅	Hydroalkylation	Pyridyl- substituted acetonitriles	Alkylated products	-	Mild conditions
Industry Standard: [Ir(cod) (OMe) ₂] / dtbpy	C-H Borylation	Arenes	Arylboronate esters	Moderate to high	Well- established, broad scope
Industry Standard: Crabtree's Catalyst	C-H Arylation	Electron-rich heteroarenes	Arylated heteroarenes	-	Uses Ag ₂ CO ₃ as base

Experimental Protocols: C-H Activation

General Procedure for **Iridium**-Catalyzed Hydroalkylation:[5]

- **Reaction Setup:** In a glovebox, the **iridium** catalyst (e.g., Ir(PiPr₃)₂H₅, 0.02-0.04 mmol), the alkyl-pyridyl-nitrile (0.40 mmol), and an internal standard (e.g., n-dodecane) are dissolved in toluene (2 mL) in a glass vial.
- **Reagent Addition:** The second substrate (e.g., 2-cyclohexen-1-one) is added to the vial.
- **Reaction:** The vial is sealed and the reaction mixture is stirred at a specified temperature for a set amount of time.
- **Analysis:** The reaction progress and yield are monitored by gas chromatography.

C-H Activation Logical Relationship



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Caption: Logical steps in an **iridium**-catalyzed C-H functionalization reaction.

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